molecular formula C16H16ClNO2 B5413186 4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5413186
M. Wt: 289.75 g/mol
InChI Key: KKDJXPCJGCSHIB-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide is a chemical compound with the molecular formula C14H12ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response. By inhibiting COX-1, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)hydrazide

Uniqueness

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(12-5-9-15(20-2)10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJXPCJGCSHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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